2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid is a complex organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The final step involves sulfochlorination and subsequent treatment with aqueous ammonia to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways. For example, it may act as an inhibitor of carbonic anhydrase, affecting processes such as pH regulation and ion transport .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent with a similar oxazole structure.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H10N2O4 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C9H10N2O4/c1-5(9(13)14)3-8(12)10-7-4-6(2)15-11-7/h3-4H,1-2H3,(H,13,14)(H,10,11,12) |
InChI Key |
MVKQANSMOSLNFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.